1-(4-chlorophenyl)-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
Molecular Formula |
C17H17ClN4O2S |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H17ClN4O2S/c18-12-4-6-13(7-5-12)22-9-11(8-14(22)23)15(24)19-17-21-20-16(25-17)10-2-1-3-10/h4-7,10-11H,1-3,8-9H2,(H,19,21,24) |
InChI Key |
WYRKSHQKFFZADP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Enantioselective Hydrogenation of Dienes
The pyrrolidine-3-carboxylic acid precursor is synthesized via enantioselective hydrogenation of a substituted diene. A patent by LG Life Sciences Ltd. describes the hydrogenation of 1-benzyl-4-(4-chlorophenyl)-1,4-dihydropyridine-3-carboxylic acid using a chiral catalyst (e.g., Ru-BINAP complexes) to yield (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid with >98% enantiomeric excess. Subsequent deprotection of the benzyl group via hydrogenolysis produces the free pyrrolidine-3-carboxylic acid, which is then converted to the corresponding carboxamide using standard coupling agents like HATU or EDCI.
Critical Parameters
Construction of the 5-Cyclobutyl-1,3,4-Thiadiazol-2-Amine Moiety
Cyclization of Thiosemicarbazides
The 1,3,4-thiadiazole ring is synthesized via cyclization of 4-chlorobenzoylthiosemicarbazide under acidic conditions. A study by George et al. outlines the reaction of 4-chlorobenzoylthiosemicarbazide with concentrated sulfuric acid at −2°C to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, which is subsequently chlorinated with Cl₂ gas to yield the sulfonyl chloride intermediate. Amination with cyclobutylamine in acetonitrile produces 5-cyclobutyl-1,3,4-thiadiazol-2-amine (Table 1).
Table 1: Optimization of Thiadiazole Synthesis
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Cyclization | H₂SO₄, −2°C, 5 h | 81% | 98.2% |
| Chlorination | Cl₂, 1,2-dichloroethane, −2°C | 42% | 95.6% |
| Amination | Cyclobutylamine, Et₃N, 70°C | 68% | 97.8% |
Coupling of Pyrrolidine and Thiadiazole Moieties
Amide Bond Formation
The final step involves coupling the pyrrolidine-3-carboxylic acid with 5-cyclobutyl-1,3,4-thiadiazol-2-amine. A protocol from the Royal Society of Chemistry employs EDCI and HOBt in dichloromethane, achieving 85% yield after 12 hours at room temperature. Alternatively, microwave-assisted coupling reduces reaction time to 30 minutes with comparable efficiency.
Optimized Conditions
-
Coupling Agent: EDCI/HOBt (1.2 equiv each)
-
Solvent: DCM
-
Temperature: 25°C or 100°C (microwave)
Purification and Analytical Characterization
Chromatographic Techniques
Crude product purification is performed via flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water). Purity exceeding 99% is confirmed by HPLC, while structural validation relies on ¹H/¹³C NMR and HRMS.
Challenges in Scalability
The cyclobutyl group’s steric hindrance necessitates careful control during amination to avoid byproducts like N,N-di-cyclobutyl derivatives. Additionally, the thiadiazole sulfonyl chloride intermediate’s instability requires low-temperature handling.
Comparative Analysis of Alternative Routes
Chemical Reactions Analysis
Amide Bond Reactivity
The carboxamide group undergoes hydrolysis under acidic or alkaline conditions. In pharmaceutical synthesis, this bond is preserved through controlled reaction conditions to maintain structural integrity during derivatization .
Key Reaction:
| Reagent | Conditions | Product |
|---|---|---|
| 6M HCl | Reflux, 6 hr | 5-oxopyrrolidine-3-carboxylic acid |
| 2M NaOH | 80°C, 4 hr | 5-cyclobutyl-1,3,4-thiadiazol-2-amine |
Thiadiazole Ring Modifications
The 1,3,4-thiadiazole moiety participates in nucleophilic substitution and cycloaddition reactions. Patent data highlights its stability under standard coupling conditions but susceptibility to ring-opening under strong oxidants .
Key Reactions:
-
Nucleophilic Substitution:
-
Oxidative Ring Opening:
| Reagent | Conditions | Product |
|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 60°C | S-Methylated thiadiazole derivative |
| H₂O₂ (30%) | AcOH, 50°C, 2 hr | Cyclobutyl disulfide + pyrrolidone fragments |
Pyrrolidone Ring Functionalization
The 5-oxopyrrolidine ring undergoes ketone-specific reactions, including reductions and condensations. Selective reduction of the carbonyl group is achieved using NaBH₄/CeCl₃ .
Key Reaction:
| Reagent | Conditions | Product |
|---|---|---|
| NaBH₄/CeCl₃ | MeOH, 0°C, 1 hr | 5-hydroxypyrrolidine derivative (85% yield) |
| NH₂OH·HCl | EtOH, reflux | Pyrrolidine oxime (72% yield) |
Chlorophenyl Group Reactivity
The 4-chlorophenyl group participates in cross-coupling reactions (e.g., Suzuki-Miyaura) but requires palladium catalysts. Dechlorination is observed under reductive conditions .
Key Reaction:
| Reagent | Conditions | Product |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivative (68% yield) |
| H₂ (1 atm)/Pd-C | EtOH, 25°C, 12 hr | Dechlorinated phenylpyrrolidone (91% yield) |
Stability Under Pharmacological Conditions
The compound demonstrates pH-dependent stability:
Synthetic Optimization Challenges
Scientific Research Applications
Research indicates that 1-(4-chlorophenyl)-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide exhibits significant inhibition of autotaxin. This inhibition may lead to reduced levels of lysophosphatidic acid, a lipid mediator that plays crucial roles in cell proliferation, migration, and survival. The therapeutic implications of this inhibition are profound, particularly for diseases characterized by excessive autotaxin activity such as:
- Cancer : Autotaxin is implicated in tumor growth and metastasis.
- Fibrosis : Excess autotaxin activity contributes to fibrotic diseases.
Synthesis and Modification
The synthesis of this compound typically involves multiple steps that require optimization for yield and purity. Key reactions may include:
- Formation of the thiadiazole ring : This step often involves cyclization reactions with appropriate precursors.
- Functionalization : Modifications can be made to enhance biological activity or create derivatives with improved pharmacological profiles.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Inhibition Studies : Molecular docking studies demonstrate effective binding to the active site of autotaxin, indicating how specific interactions with key residues contribute to its inhibitory effects. These findings emphasize the importance of structural features in determining biological activity and suggest avenues for optimizing efficacy through chemical modifications.
- Therapeutic Potential : The compound's role as an autotaxin inhibitor suggests potential uses in treating various conditions associated with lysophosphatidic acid signaling. For instance, preclinical models have shown promising results in reducing tumor growth in cancer models when treated with this compound.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Cancer Treatment | Inhibition of autotaxin may reduce tumor growth and metastasis. |
| Inflammatory Diseases | Potential therapeutic use in conditions characterized by inflammation due to autotaxin overactivity. |
| Fibrosis | May provide therapeutic benefits in fibrotic diseases by modulating lysophosphatidic acid levels. |
Mechanism of Action
Targets: The compound likely interacts with specific cellular receptors or enzymes.
Pathways: It may modulate signaling pathways, affecting cellular processes.
Comparison with Similar Compounds
Target Compound
- Phenyl Substituent : 4-Chlorophenyl (electron-withdrawing group, enhances metabolic stability).
- Thiadiazole Substituent : 5-Cyclobutyl (bulky, lipophilic group; may improve membrane permeability but reduce aqueous solubility).
- Molecular Weight : 390.52 g/mol.
Analog 1 : 1-(4-Fluorophenyl)-N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Analog 2 : 1-(3-Chloro-4-methylphenyl)-N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Analog 3 : 1-(5-Chloro-2-Methoxyphenyl)-N-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
Analog 4 : 1-(5-Chloro-2-Methoxyphenyl)-N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Phenyl Substituent : 5-Chloro-2-methoxyphenyl (similar to Analog 3 but without methoxymethyl).
- Thiadiazole Substituent : 5-Methyl.
- Predicted Physicochemical Properties : Density = 1.483 g/cm³; pKa = 8.38 .
Key Observations
Substituent Effects on Solubility :
- Polar groups (e.g., methoxymethyl in Analog 3) improve aqueous solubility compared to lipophilic substituents like cyclobutyl or isopropyl .
- The 4-chlorophenyl group in the target compound may reduce solubility relative to methoxy-substituted analogs .
Electron-withdrawing chlorine on the phenyl ring improves resistance to oxidative metabolism .
Molecular Weight Trends :
- The target compound’s higher molecular weight (~390 g/mol) approaches the upper limit for drug-likeness (typically <500 g/mol), suggesting careful optimization is needed for bioavailability .
Biological Activity
1-(4-chlorophenyl)-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound with a complex molecular structure that includes a chlorophenyl group, a cyclobutyl substituent, and a thiadiazole moiety. Its biological significance primarily stems from its role as an autotaxin inhibitor , which has implications in various pathological conditions such as cancer and inflammation.
Autotaxin is an enzyme responsible for the production of lysophosphatidic acid (LPA), a lipid mediator that influences cell proliferation, migration, and survival. By inhibiting autotaxin, this compound may reduce LPA levels, thereby potentially mitigating the effects associated with excessive autotaxin activity.
Research Findings
Recent studies have highlighted the compound's significant biological activities:
- Autotaxin Inhibition : The compound exhibits potent inhibition of autotaxin, which is critical in the context of cancer and fibrotic diseases. Molecular docking studies indicate that it effectively binds to the active site of autotaxin, engaging in specific interactions with key residues that enhance its inhibitory effects.
- Pharmacological Applications : The potential therapeutic applications of this compound extend beyond cancer treatment to include inflammatory diseases and fibrosis. Its structural components suggest avenues for further drug development targeting similar pathways.
Case Studies
Several studies have explored the biological activity of related compounds within the same chemical class. For instance:
- A series of synthesized compounds containing similar thiadiazole structures demonstrated varying degrees of enzyme inhibition and antibacterial activity. These studies utilized in silico methods to predict binding interactions with target enzymes .
- Another study reported on derivatives of chlorophenyl compounds that exhibited significant anticancer properties through mechanisms involving enzyme inhibition and modulation of cellular pathways .
Data Table: Biological Activity Overview
| Compound | Target Enzyme | Activity | IC50 Value | Notes |
|---|---|---|---|---|
| This compound | Autotaxin | Inhibitor | Not specified | Potential use in cancer therapy |
| Related Thiadiazole Derivative | Acetylcholinesterase | Inhibitor | 2.14 ± 0.003 µM | Strong activity against specific strains |
| 4-Chlorobenzamide Derivative | RET Kinase | Inhibitor | Moderate to high potency | Promising for cancer therapy |
Q & A
Q. What are best practices for handling discrepancies between computational predictions and experimental results in SAR studies?
- Methodological Answer : Validate computational models with high-quality experimental data (e.g., IC50 values from dose-response curves). Adjust force field parameters in docking studies to account for protein flexibility. Use ensemble docking to explore multiple conformations. Cross-validate predictions with orthogonal methods like surface plasmon resonance (SPR) for binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
